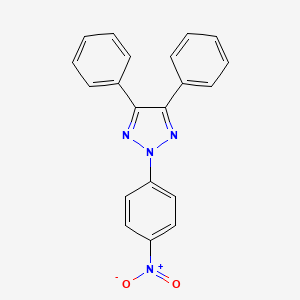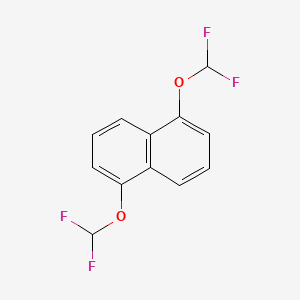![molecular formula C10H15NO B14054678 3-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B14054678.png)
3-[(2S)-2-(methylamino)propyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(2-Methylaminopropyl)phenol is a chemical compound with the molecular formula C10H15NO. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenol group and a methylamino group attached to a propyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Methylaminopropyl)phenol typically involves the reaction of 3-bromophenol with (S)-2-methylaminopropane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The reaction can be summarized as follows:
Starting Materials: 3-bromophenol and (S)-2-methylaminopropane.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Catalysts and Reagents: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (S)-3-(2-Methylaminopropyl)phenol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Methylaminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenol ring, leading to a wide range of derivatives.
Scientific Research Applications
(S)-3-(2-Methylaminopropyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(2-Methylaminopropyl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-3-(2-Methylaminopropyl)phenol: The enantiomer of (S)-3-(2-Methylaminopropyl)phenol with similar chemical properties but different biological activities.
3-(2-Aminopropyl)phenol: A compound with a similar structure but lacking the methyl group on the amino group.
4-(2-Methylaminopropyl)phenol: A positional isomer with the amino group attached to the para position of the phenol ring.
Uniqueness
(S)-3-(2-Methylaminopropyl)phenol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the methyl group on the amino group also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-[(2S)-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)6-9-4-3-5-10(12)7-9/h3-5,7-8,11-12H,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
JSOOLYZYONLSQE-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)O)NC |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


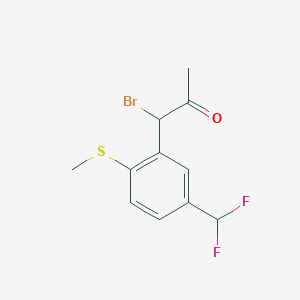


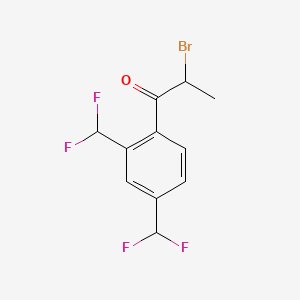

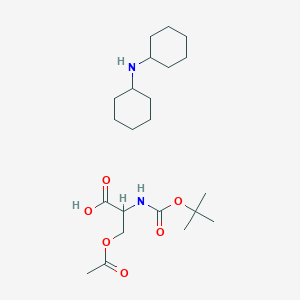
![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)
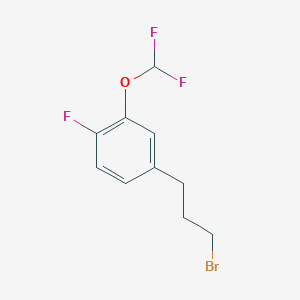
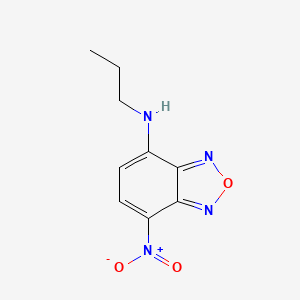
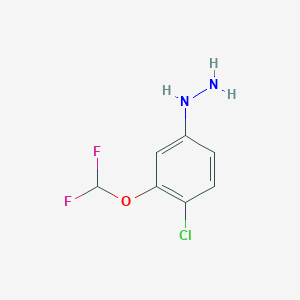
![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
![2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]](/img/structure/B14054662.png)
